molecular formula C16H9BrCl2N2 B12479380 5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile

5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile

Cat. No.: B12479380
M. Wt: 380.1 g/mol
InChI Key: VTCKWKWARUCALD-UHFFFAOYSA-N
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Description

5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a 3,4-dichlorophenylmethyl group at the 1st position, and a carbonitrile group at the 3rd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromoindole and 3,4-dichlorobenzyl chloride.

    Reaction Conditions: The key steps include the formation of the indole core, bromination, and introduction of the 3,4-dichlorophenylmethyl group. The reactions are usually carried out under controlled conditions using appropriate solvents and catalysts.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.

Chemical Reactions Analysis

5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and various solvents are commonly used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-Bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile can be compared with other similar compounds, such as:

    5-Bromoindole Derivatives: These compounds share the bromine substitution at the 5th position but differ in other substituents.

    3,4-Dichlorophenylmethyl Indoles: These compounds have the same phenylmethyl group but may lack the bromine or carbonitrile groups.

    Indole-3-Carbonitrile Derivatives: These compounds have the carbonitrile group at the 3rd position but differ in other substituents.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H9BrCl2N2

Molecular Weight

380.1 g/mol

IUPAC Name

5-bromo-1-[(3,4-dichlorophenyl)methyl]indole-3-carbonitrile

InChI

InChI=1S/C16H9BrCl2N2/c17-12-2-4-16-13(6-12)11(7-20)9-21(16)8-10-1-3-14(18)15(19)5-10/h1-6,9H,8H2

InChI Key

VTCKWKWARUCALD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C3=C2C=CC(=C3)Br)C#N)Cl)Cl

Origin of Product

United States

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